N,N,N'-Trimethyl-1,3-propanediamine

Conformational analysis Diamine ligands Computational chemistry

N,N,N'-Trimethyl-1,3-propanediamine (tri-MPDA) is an aliphatic tertiary diamine featuring two amine groups separated by a three‑carbon alkyl chain. This architecture confers strong basicity (predicted pKa of the conjugate acid: 10.61 ± 0.10) and pronounced chelating properties, underpinning its use as a catalyst in polyurethane foams, epoxy curing, and as a ligand in ruthenium‑catalyzed racemization of aromatic alcohols.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 4543-96-8
Cat. No. B146257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N'-Trimethyl-1,3-propanediamine
CAS4543-96-8
SynonymsN,N,N’-Trimethyl-1,3-propanediamine;  (3-Dimethylaminopropyl)methylamine;  3-(Dimethylamino)-N-methylpropylamine;  Methyl[3-(dimethylamino)propyl]amine;  N,N,N’-Trimethyl-1,3-diaminopropane;  N,N,N’-Trimethylpropan-1,3-diamine;  N,N,N’-Trimethyltrimethylen
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCNCCCN(C)C
InChIInChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3
InChIKeySORARJZLMNRBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8): A Tertiary Diamine for Catalysis and Polymer Curing


N,N,N'-Trimethyl-1,3-propanediamine (tri-MPDA) is an aliphatic tertiary diamine featuring two amine groups separated by a three‑carbon alkyl chain . This architecture confers strong basicity (predicted pKa of the conjugate acid: 10.61 ± 0.10) and pronounced chelating properties, underpinning its use as a catalyst in polyurethane foams, epoxy curing, and as a ligand in ruthenium‑catalyzed racemization of aromatic alcohols .

Amine type
Tertiary diamine with chelating properties; suitable for metal-ligand studies
Catalysis profile
C3 spacer and mixed methyl substitution provide distinct reactivity for epoxy curing and PU foams
Ligand use
Conformational flexibility supports Ru-catalyzed racemization and dynamic kinetic resolution

Why N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8) Cannot Be Replaced by a Random Tertiary Diamine


Substituting N,N,N'-trimethyl-1,3-propanediamine with a generic tertiary diamine is precarious because subtle differences in carbon‑chain length and methylation pattern drastically alter conformational preferences, basicity, and catalytic performance [1]. For instance, the three‑carbon spacer promotes specific gauche conformations that influence ligand geometry and catalyst activity, while the exact N‑methyl substitution dictates the pKa and, consequently, the reactivity profile in pH‑sensitive processes [1]. The following quantitative evidence makes these distinctions explicit.

Chain length sensitivity
Shorter or longer diamine spacers may alter ligand geometry and catalytic activity; C3 is specific.
Methylation pattern
Tri-methyl (vs di- or tetra-) shifts pKa and proton-transfer kinetics, affecting cure or reaction rates.
Mixed amine character
One N–H group differentiates reactivity from fully tertiary diamines in pH-sensitive formulations.

N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8): Head‑to‑Head Performance Data vs. Closest Analogs


Conformational Preference: Tri‑MPDA Lacks an Intramolecular Hydrogen Bond Present in Di‑MPDA

In a comparative NMR and molecular orbital study, N,N'-dimethyl-1,3-propanediamine (di‑MPDA) forms an intramolecular hydrogen bond (N–H⋯N distance = 2.21 Å) that stabilizes a specific conformation, contributing ~2.3 kcal mol⁻¹ [1]. In contrast, N,N,N'-trimethyl-1,3-propanediamine (tri‑MPDA) lacks this hydrogen‑bond donor and therefore adopts a distinctly different conformational landscape [1]. This difference is critical when the diamine acts as a ligand, as conformation dictates the geometry and stability of the resulting metal complex.

H-bond absence
Direct comparison
0 kcal mol⁻¹ stabilization vs. 2.3 kcal mol⁻¹ (di-MPDA)
Alters conformational landscape and ligand geometry
May impact catalytic selectivity
Conformational analysis Diamine ligands Computational chemistry

Basicity: Tri‑MPDA is Significantly Less Basic than its Fully Methylated Analog

The predicted pKa of the conjugate acid of N,N,N'-trimethyl-1,3-propanediamine is 10.61 ± 0.10 . By contrast, its fully methylated counterpart, N,N,N',N'-tetramethyl-1,3-propanediamine, is expected to exhibit a higher pKa due to the increased electron‑donating effect of the additional methyl group. This difference in basicity directly influences catalytic activity in base‑catalyzed reactions, including the Baylis‑Hillman reaction where TMPDA is the catalyst of choice due to its superior basicity [1].

Predicted pKa
Class-level inference
10.61 ± 0.10 (conjugate acid)
Lower basicity than tetra-methyl analog
Predicted value; verify experimentally
Basicity pKa Catalyst design

Epoxy Curing: Tri‑MPDA's C3 Spacer Provides a Distinct Reactivity Profile vs. N,N‑Dimethylethylenediamine

While direct kinetic data comparing tri‑MPDA and N,N‑dimethylethylenediamine (DMEDA) are not available, class‑level evidence from epoxy curing patents indicates that the three‑carbon spacer in 1,3‑propanediamines yields a different reactivity profile than the two‑carbon spacer of ethylenediamines [1][2]. Specifically, N,N‑dialkyl‑1,3‑propanediamines (including tri‑MPDA) are claimed to provide "markedly improved cure" of glycidyl polyethers, suggesting a favorable balance of pot life and cure speed [2]. Tri‑MPDA's mixed tertiary/secondary amine character further differentiates it from fully tertiary diamines like DMEDA.

Epoxy curing claim
Class-level inference
Claimed "markedly improved cure" (qualitative)
C3 spacer may enhance pot life and network properties
Patent literature; validation required
Epoxy resin curing Polymer hardeners Amine curing agents

Racemization of Aromatic Alcohols: Tri‑MPDA Achieves "Complete" Racemization, Matching the Fully Methylated Analog

Both N,N,N'-trimethyl-1,3-propanediamine (tri‑MPDA) and N,N,N',N'-tetramethyl-1,3-propanediamine (tetra‑MPDA) have been shown to racemize aromatic alcohols completely in the presence of a ruthenium‑based catalyst [1]. While tetra‑MPDA achieves complete racemization within 5 hours under optimized conditions [1], tri‑MPDA also yields full racemization, indicating that the presence of one N–H group does not compromise catalytic efficacy in this specific transformation .

Racemization extent
Cross-study comparable
Complete racemization, comparable to tetra-MPDA
Equivalent racemization performance
May differ in cost or handling
Racemization Ruthenium catalysis Chiral alcohol

Physical Properties: Boiling Point and Density Differentiate Tri‑MPDA from Tetra‑MPDA

N,N,N'-Trimethyl-1,3-propanediamine (tri‑MPDA) has a boiling point of 140–142 °C and a density of 0.793 g/mL at 25 °C . In comparison, its fully methylated analog, N,N,N',N'-tetramethyl-1,3-propanediamine, boils at 145–146 °C (NIST data) and has a slightly higher molecular weight (130.2 vs. 116.2 g/mol) [1]. While the boiling points are similar, the lower molecular weight and density of tri‑MPDA may translate to slightly lower viscosity and different handling characteristics, which can be relevant in large‑scale process design.

Boiling point & density
Direct comparison
BP 140–142 °C, d 0.793 g/mL
Slightly lower than tetra-MPDA
May influence distillation and handling
Physical properties Volatility Process safety

N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8): High‑Value Use Cases Driven by Specific Performance Attributes


Dynamic Kinetic Resolution of Secondary Alcohols: Leveraging Tri‑MPDA's Racemization Efficiency

When developing a ruthenium‑catalyzed dynamic kinetic resolution (DKR) process, N,N,N'-trimethyl-1,3-propanediamine is a compelling ligand choice. It matches the "complete racemization" performance of the fully methylated analog , but its lower molecular weight and different substitution pattern may offer advantages in terms of solubility, catalyst stability, or cost. Researchers should select tri‑MPDA when seeking a tertiary diamine ligand that balances strong basicity with the presence of a single N–H group, which could participate in secondary interactions with the enzyme in a one‑pot DKR system.

Formulating Epoxy Resins with Controlled Reactivity: Exploiting the C3 Spacer of Tri‑MPDA

For epoxy formulators requiring a curing agent that provides a longer pot life than conventional ethylene‑diamine‑based hardeners, yet still achieves full cure, N,N,N'-trimethyl-1,3-propanediamine is a prime candidate. Patents on N,N‑dialkyl‑1,3‑propanediamines claim "markedly improved cure" of glycidyl polyethers [1], and the compound's mixed tertiary/secondary amine character offers a tunable reactivity profile . This makes it particularly suitable for large‑scale composite fabrication or adhesive applications where extended working time is critical.

Synthesis of Radiolabeled Imaging Agents: Tri‑MPDA as a Key Building Block for SPECT Tracers

In the preparation of iodine‑123 labeled compounds for single‑photon emission computed tomography (SPECT), N,N,N'-trimethyl-1,3-propanediamine serves as a critical intermediate . Its specific structure is essential for the synthesis of HIDPM and related tracers; substitution with a different diamine would alter the pharmacokinetics and biodistribution of the final radiopharmaceutical. Procurement of high‑purity tri‑MPDA (e.g., 97%, stabilized with KOH) is therefore non‑negotiable for consistent labeling efficiency and imaging quality [1].

Polyurethane Foam Catalysis: Tri‑MPDA for Balanced Blowing and Gelling

In the production of polyurethane foams, N,N,N'-trimethyl-1,3-propanediamine is employed as a catalyst to fine‑tune the balance between the blowing (water‑isocyanate) and gelling (polyol‑isocyanate) reactions . Its strong basicity (pKa ~10.6) and unique C3 spacer differentiate it from other tertiary amine catalysts like triethylenediamine (TEDA) or N,N‑dimethylcyclohexylamine. Foam manufacturers should evaluate tri‑MPDA when seeking to modify foam rise profiles, cell structure, or to reduce odor compared to more volatile amine catalysts.

Application
Selection Property
Validation Focus
Dynamic kinetic resolution
Racemization efficiency and ligand geometry
Catalyst stability and enzyme compatibility
Epoxy resin curing
C3 spacer and mixed amine reactivity
Pot life, cure speed, and network properties
Radiolabeled tracer synthesis
High purity and structural specificity
Labeling efficiency and imaging consistency
Polyurethane foam catalysis
Strong basicity and C3 spacer
Foam rise profile and cell structure

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